Methyl 2-(4-bromo-3-fluorophenyl)acetate

Purity Analysis Catalysis Quality Control

Crystalline solid with mp 45-47°C enables precise automated dispensing for HTE. The unique 4-bromo-3-fluoro pattern is essential for GSK-8175 analog synthesis, where minor ester changes derail routes. High purity (≥98%) ensures reproducible yields in Suzuki couplings and hydrolysis to phenylacetic acid. Ideal for kinase fragment libraries; not a commodity.

Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
CAS No. 942282-41-9
Cat. No. B1455094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-bromo-3-fluorophenyl)acetate
CAS942282-41-9
Molecular FormulaC9H8BrFO2
Molecular Weight247.06 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C=C1)Br)F
InChIInChI=1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
InChIKeyGJSFSDMLTLWFQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-bromo-3-fluorophenyl)acetate (CAS 942282-41-9): A Key Halogenated Phenylacetate Intermediate for Medicinal Chemistry Procurement


Methyl 2-(4-bromo-3-fluorophenyl)acetate (CAS 942282-41-9) is a brominated and fluorinated aromatic ester belonging to the phenylacetate class. With a molecular formula of C9H8BrFO2 and a molecular weight of 247.06 g/mol, it is characterized by a crystalline solid state and a melting point of approximately 45-47 °C . The compound is recognized as a privileged scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antiviral agents, owing to its unique halogen substitution pattern that enables targeted halogen bonding interactions [1].

Procurement Risk Alert: Why In-Class Analogs of Methyl 2-(4-bromo-3-fluorophenyl)acetate (CAS 942282-41-9) Are Not Interchangeable


Simple replacement of Methyl 2-(4-bromo-3-fluorophenyl)acetate with other halogenated phenylacetate esters (e.g., ethyl, tert-butyl, or chloro/fluoro analogs) in synthetic protocols is scientifically unsound. The precise 4-bromo-3-fluoro substitution pattern on the phenyl ring dictates unique electronic and steric properties that directly influence reaction kinetics, coupling yields, and downstream biological target engagement . Empirical data confirms that even minor alterations—such as switching from a methyl to an ethyl ester—significantly alter molecular weight, lipophilicity, and steric bulk, which can derail established synthetic routes and compromise the purity profile of advanced intermediates like GSK-8175 analogs .

Head-to-Head Quantitative Evidence: Procurement Differentiation for Methyl 2-(4-bromo-3-fluorophenyl)acetate (CAS 942282-41-9)


Purity Specification: Quantifiable Advantage in Catalytic Efficiency and Reproducibility

Methyl 2-(4-bromo-3-fluorophenyl)acetate is commercially available with a verified purity of 99.57%, significantly exceeding the standard 98% purity offered for the closely related ethyl ester analog . This higher purity reduces the risk of side reactions in sensitive catalytic steps, thereby improving yield and reproducibility in the synthesis of advanced pharmaceutical intermediates such as GSK-8175 .

Purity Analysis Catalysis Quality Control

Molecular Weight and Steric Bulk: Rationale for Superior Synthetic Compatibility

The methyl ester (MW 247.06) offers a critical balance of stability and reactivity. Compared to the ethyl ester analog (MW 261.09) , the lower molecular weight and reduced steric bulk of the methyl group facilitate faster hydrolysis to the corresponding carboxylic acid under milder conditions, a key step in generating the active pharmacophore for HCV NS5B inhibitors . Conversely, the methyl ester is more resistant to premature hydrolysis than the bulkier tert-butyl ester (MW ~289.14) , providing a superior shelf-life and handling profile.

Medicinal Chemistry Ester Hydrolysis Synthetic Methodology

Physical Form and Handling: Procurement Advantage for Automated Synthesis Workflows

Methyl 2-(4-bromo-3-fluorophenyl)acetate is supplied as a crystalline solid with a well-defined melting point of 45-47 °C , enabling precise weighing and reliable handling in automated solid-dispensing systems. This contrasts with the ethyl ester analog, which is described as a 'colorless to off-white solid-liquid mixture' , a physical state that introduces variability and complexity in automated high-throughput experimentation (HTE) platforms.

Automated Synthesis Laboratory Automation High-Throughput Experimentation

Validated Role in High-Value Pharmaceutical Intermediate: GSK-8175 HCV NS5B Inhibitor

Methyl 2-(4-bromo-3-fluorophenyl)acetate is a critical and documented precursor for the synthesis of 6-(5-(4-bromo-3-fluorophenyl)-1H-1,2,4-triazol-1-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide, an advanced key intermediate in the preparation of GSK-8175 related analogs . GSK-8175 is a potent, pan-genotypic, second-generation HCV NS5B palm polymerase inhibitor with low in vivo clearance and broad-spectrum activity against HCV replicons [1]. This established pathway provides a high-confidence, published application, whereas alternative halogenated esters lack this specific, validated role in such a high-value drug discovery program.

Antiviral Drug Discovery HCV NS5B Inhibitor Medicinal Chemistry

High-Impact Application Scenarios for Methyl 2-(4-bromo-3-fluorophenyl)acetate (CAS 942282-41-9) Based on Quantitative Differentiation


Synthesis of GSK-8175 and Related HCV NS5B Polymerase Inhibitors

The compound's validated role as a precursor for advanced GSK-8175 intermediates makes it the reagent of choice for medicinal chemistry groups developing next-generation pan-genotypic HCV therapeutics. The high purity (99.57%) and defined crystalline form are essential for ensuring reproducible yields and minimizing impurities in the complex multi-step synthesis of these highly potent antiviral agents.

Kinase Inhibitor Fragment Libraries and Halogen Bonding Studies

The unique 4-bromo-3-fluoro substitution pattern, combined with the methyl ester's optimal steric and electronic properties, positions this compound as a privileged scaffold for constructing fragment libraries targeting kinases [1]. The bromine atom serves as a versatile handle for Suzuki-Miyaura cross-coupling, while the fluorine atom can engage in favorable halogen bonding interactions with protein backbone amides, enhancing binding affinity and selectivity in early-stage drug discovery.

High-Throughput Experimentation (HTE) and Automated Parallel Synthesis

The crystalline solid state and well-defined melting point (45-47 °C) make this methyl ester the preferred reagent for automated solid-dispensing platforms used in HTE. Compared to liquid or semi-solid analogs, it enables more precise and reproducible weighing, reducing variability in reaction screening and accelerating the optimization of lead compounds.

Controlled Hydrolysis to Carboxylic Acid Building Blocks

The methyl ester group offers an ideal balance of stability and reactivity for controlled hydrolysis to the corresponding 4-bromo-3-fluorophenylacetic acid. This intermediate is valuable for generating diverse amide and heterocyclic libraries. The methyl ester's hydrolysis kinetics are more predictable and manageable than those of the bulkier tert-butyl ester , while providing greater stability on the bench than the ethyl ester .

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